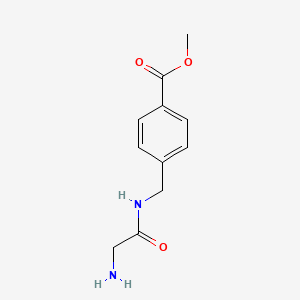
3-(Bromomethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3-(bromometil)anilina es un compuesto orgánico que presenta un grupo bromometil unido a la tercera posición de un anillo de anilina, con la forma de sal de clorhidrato mejorando su solubilidad en agua
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de 3-(bromometil)anilina generalmente implica la bromación de 3-metil anilina. El proceso se puede resumir en los siguientes pasos:
Nitración: El material de partida, 3-metil anilina, se somete a nitración para formar 3-nitrobencilamina.
Reducción: Luego, el grupo nitro se reduce a un grupo amino, produciendo 3-aminobencilamina.
Métodos de producción industrial: Los métodos de producción industrial para el clorhidrato de 3-(bromometil)anilina a menudo implican pasos similares pero están optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de 3-(bromometil)anilina experimenta diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo bromometil puede ser sustituido por nucleófilos como aminas, tioles y alcóxidos.
Oxidación y reducción: El anillo de anilina puede sufrir oxidación para formar quinonas o reducción para formar compuestos más saturados.
Sustitución aromática electrofílica: El anillo de anilina puede participar en reacciones de sustitución aromática electrofílica, como nitración, sulfonación y halogenación.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y metóxido de sodio.
Oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como hidruro de litio y aluminio.
Productos principales:
Sustitución nucleofílica: Los productos incluyen azidas, tiocianatos y éteres.
Oxidación: Los productos incluyen quinonas y otros derivados oxidados.
Reducción: Los productos incluyen derivados de anilina reducidos.
4. Aplicaciones en investigación científica
El clorhidrato de 3-(bromometil)anilina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Biología: Sirve como bloque de construcción para la síntesis de moléculas biológicamente activas y sondas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de compuestos con propiedades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales
Aplicaciones Científicas De Investigación
3-(Bromomethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-(bromometil)anilina depende en gran medida de su reactividad como anilina bromometilada. El grupo bromometil puede actuar como electrófilo, facilitando las reacciones de sustitución nucleofílica. El anillo de anilina puede participar en varias reacciones de sustitución aromática electrofílica, influyendo en la reactividad del compuesto y sus interacciones con otras moléculas .
Compuestos similares:
- Clorhidrato de 3-(clorometil)anilina
- Clorhidrato de 3-(yodometil)anilina
- Clorhidrato de 3-(metiltio)metil anilina
Comparación:
- Reactividad : El clorhidrato de 3-(bromometil)anilina es más reactivo que su contraparte clorada debido a la mayor reactividad del átomo de bromo en comparación con el cloro.
- Aplicaciones : Si bien todos estos compuestos se utilizan en la síntesis orgánica, la versión bromada a menudo se prefiere para reacciones que requieren mayor reactividad.
- Singularidad : El grupo bromometil en el clorhidrato de 3-(bromometil)anilina proporciona un equilibrio único de reactividad y estabilidad, lo que lo convierte en un intermedio versátil en diversas síntesis químicas .
Comparación Con Compuestos Similares
- 3-(Chloromethyl)aniline hydrochloride
- 3-(Iodomethyl)aniline hydrochloride
- 3-(Methylthio)methyl aniline hydrochloride
Comparison:
- Reactivity : 3-(Bromomethyl)aniline hydrochloride is more reactive than its chlorinated counterpart due to the higher reactivity of the bromine atom compared to chlorine.
- Applications : While all these compounds are used in organic synthesis, the brominated version is often preferred for reactions requiring higher reactivity.
- Uniqueness : The bromomethyl group in this compound provides a unique balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C7H9BrClN |
|---|---|
Peso molecular |
222.51 g/mol |
Nombre IUPAC |
3-(bromomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,5,9H2;1H |
Clave InChI |
MVAFBOSSAYGFOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)CBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)








